molecular formula C6H6N2O B137802 Isonicotinamide CAS No. 1453-82-3

Isonicotinamide

Cat. No.: B137802
CAS No.: 1453-82-3
M. Wt: 122.12 g/mol
InChI Key: VFQXVTODMYMSMJ-UHFFFAOYSA-N
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Description

Isonicotinamide, also known as pyridine-4-carboxamide, is the amide form of isonicotinic acid. It is an isomer of nicotinamide, which has the carboxamide group in the 3-position. This compound is a white crystalline powder that is soluble in water, ethanol, dimethyl sulfoxide, methanol, chloroform, and dioxane . It is used in various fields, including material synthesis and pharmaceutical applications.

Mechanism of Action

Target of Action

Isonicotinamide, an isomer of nicotinamide , is known to interact with several targets. It has been found to interact with ADP-ribosyl cyclase 2 and Exotoxin A . These targets play a significant role in various biological processes, including cellular metabolism and bacterial virulence .

Mode of Action

It’s known that it forms hydrogen bonds with its targets, leading to changes in their function . For instance, it forms a C=O…H-N hydrogen bond with the N-H groups in this compound .

Biochemical Pathways

This compound is involved in multiple biochemical pathways. All components of vitamin B3, including this compound, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD) , its reduced form NADH , its phosphate parent NADP , and the reduced form NADPH . These molecules play a crucial role in various metabolic processes.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its solid-state characteristics . The formation of cocrystals with other compounds can improve the solubility and bioavailability of this compound . This can lead to enhanced absorption, distribution, metabolism, and excretion (ADME) properties, thereby improving its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to extend the lifespan of yeast cells by perturbing nucleotide metabolism . Additionally, it’s known to interact with various targets, leading to changes in their function .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, specific solvents can lead to specific polymorphic forms of this compound . The hydrogen bonding in solution kinetically drives the nucleation towards a specific form . This suggests that the environment can significantly influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Isonicotinamide is involved in biochemical reactions that perturb nucleotide pools . It interacts with enzymes and other biomolecules, affecting metabolic pathways converging on one-carbon metabolism and contributing to nucleotide biosynthesis .

Cellular Effects

This compound has been shown to extend the chronological lifespan of yeast by diminishing nucleotides . It influences cell function by perturbing nucleotide metabolism . This perturbation affects cell growth and is synergistic with mycophenolic acid (MPA), which extends lifespan by reducing guanine nucleotide pools .

Molecular Mechanism

The molecular mechanism of this compound involves its effect on nucleotide metabolism . It reduces nucleotides, including cAMP, at specific time points post-inoculation . This suggests that this compound exerts its effects at the molecular level by interacting with biomolecules and influencing changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . It has been observed that specific solvents lead to specific polymorphic forms of this compound . The hydrogen bonding in solution kinetically drives the nucleation towards a specific form .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it’s worth noting that related compounds have shown varying effects at different dosages .

Metabolic Pathways

This compound is involved in metabolic pathways that converge on one-carbon metabolism and contribute to nucleotide biosynthesis . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

Related compounds, such as sirtuins, have been found in various subcellular locations, including the nucleus, cytoplasm, and mitochondria

Preparation Methods

Synthetic Routes and Reaction Conditions: Isonicotinamide can be synthesized through several methods. One common method involves the reaction of isonicotinic acid with ammonia or an amine in the presence of a dehydrating agent. Another method involves the reduction of 4-cyanopyridine using hydrogen in the presence of a catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 4-cyanopyridine. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The reaction is typically carried out in a solvent like methanol or ethanol to facilitate the dissolution of reactants and products .

Chemical Reactions Analysis

Types of Reactions: Isonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium hypochlorite, bromine, base (e.g., sodium hydroxide).

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

    Oxidation: Isonicotinic acid.

    Reduction: 4-aminopyridine.

    Substitution: Various substituted pyridine derivatives.

Comparison with Similar Compounds

    Nicotinamide: An isomer with the carboxamide group in the 3-position.

    Isonicotinic acid: The parent acid of isonicotinamide.

    4-Cyanopyridine: A precursor in the synthesis of this compound.

Properties

IUPAC Name

pyridine-4-carboxamide
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InChI

InChI=1S/C6H6N2O/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9)
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InChI Key

VFQXVTODMYMSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6N2O
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DSSTOX Substance ID

DTXSID3020756
Record name Isonicotinamide
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Molecular Weight

122.12 g/mol
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Physical Description

White powder; [Acros Organics MSDS]
Record name Isonicotinamide
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Vapor Pressure

0.00042 [mmHg]
Record name Isonicotinamide
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CAS No.

1453-82-3
Record name Isonicotinamide
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Record name 4-Pyridinecarboxamide
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Synthesis routes and methods I

Procedure details

(0.0051 g, 0.0119 mmol) of the platinum complex, prepared as in Example 1, was stirred with 4-cyanopyridine (2.0 g, 0.019 mol) and 0.75 ml (0.042 mol) of water and 10 ml tetrahydrofuran and the mixture heated under reflux for 4 hours. After cooling the liquids were removed using a rotary evaporator to give pyridine 4-carboxamide (2.12 g) corresponding to 90% yield.
Quantity
2 g
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0.75 mL
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10 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

As to preparative methods for these compounds, cyanopyridines have frequently been hydrolyzed in batch and continuous processes with catalytic to stoichiometric excesses of a base. A majority of the methods reported have been batch processes. For example, 4-cyanopyridine in the presence of sodium hydroxide at a molar ratio of 1:(0.03-0.075) and at 120°-170° C. is reported to give isonicotinamide. See U.S.S.R. SU 1,553,531 (1990); CA:113:78174f (1990). Similarly, 2-cyanopyridine is reported to react with sodium hydroxide at a molar ratio of 1:(0.03-0.20) and at temperatures ranging from 100°-130° C. to give 2-picolinamide. See U.S.S.R. SU 1,553,530 (1990); CA:113:78173e (1990). With a molar ratio of 4-cyanopyridine:sodium hydroxide of 1:(1.5-1.75) and a hydrolysis temperature of 50°-80° C., the reported hydrolysis product was isonicotinic acid. See U.S.S.R. SU 1,288,183; CA:106:176187n (1987). The hydrolysis of 3-cyanopyridine with excess ammonia at 107°-109° C. for 12 hours was reported to give mixtures of nicotinamide and niacin. See J. Am Chem. Soc. 65, at pages 2256-7 (1943). In still another variation, the hydrolysis of 3-cyanopyridine has been reported with a polymeric base, Dowex 1X4 (in the hydroxide form), to yield nicotinamide. See Dutch Patent Application No. 7706612-A; CA:90:186814e. U.S. Pat. No. 4,314,064 describes the continuous hydrolysis of 3-cyanopyridine with 0.3 to 3.0 moles of an alkali metal hydroxide for each 100 moles of cyanopyridine at pressures of between 3 to 20 bars and with heating or cooling to maintain the prescribed reaction temperature. Similarly, 3-cyanopyridine is reported to react in a continuous process with aqueous ammonia at a molar ratio of 1:0.5 and a contact time of 40-50 minutes at 200°-260° C. to give nicotinamide. See Journal of Applied Chemistry of the USSR (English Translation: 45:2716-2718 (1972).
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cyanopyridines
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( 0.03-0.075 )
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Synthesis routes and methods V

Procedure details

To a solution of N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-(4-formylphenyl)-6-(piperidin-1-yl)isonicotinamide (0.2 g, 0.45 mmol) in methanol (12 mL), dimethyl amine (2.6 mL, 4.5 mmol, 2M solution in THF) and acetic acid (0.02 g, 0.45 mmol) were added and reaction mass stirred at rt for 90 min. Then reaction mass was cooled to 0° C. and sodium cyanoborohydride (0.056 g, 0.9 mmol) was added. Reaction stirred at 0° C. for 2 h and then stirred at rt for overnight. On completion, solvent was removed under reduced pressure, residue treated with water and extracted with ethyl acetate. Combined ethyl acetate layers were dried over sodium sulfate and concentrated under reduced pressure to afford crude material which was purified by column chromatography over silica gel obtaining N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-(4-((dimethylamino)methyl)phenyl)-6-piperidin-1-yl)isonicotinamide as light green solid (0.173 g, 79%).
Name
N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-(4-formylphenyl)-6-(piperidin-1-yl)isonicotinamide
Quantity
0.2 g
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reactant
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2.6 mL
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0.02 g
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reactant
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12 mL
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0.056 g
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Yield
79%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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